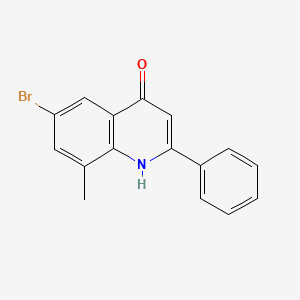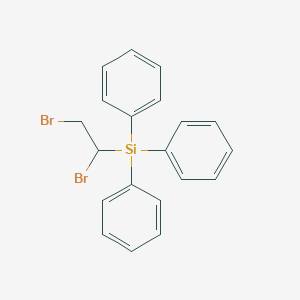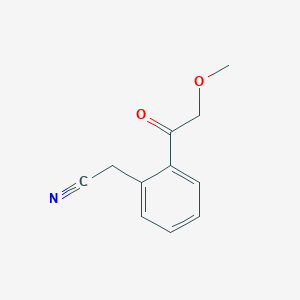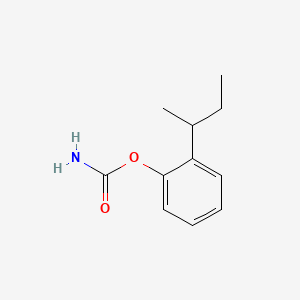
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is a versatile compound widely used in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties, which make it suitable for a range of applications, including the synthesis of polymers and hydrogels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester can be synthesized through free radical polymerization. This process involves the polymerization of 2-(dimethylamino)ethyl methacrylate and methacrylic acid. The reaction is typically carried out in an aqueous solution, where the substrate, such as a stainless steel mesh, is coated with the resulting super-hydrophilic hydrogel film .
Industrial Production Methods: In industrial settings, the compound is often produced using atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers under mild conditions, such as in bulk at 25°C. The process is solvent-free, making it environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .
Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .
Scientific Research Applications
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester has a wide range of scientific research applications. In chemistry, it is used to synthesize polymers and hydrogels with unique properties, such as thermo and pH dual-controllable oil/water separation materials . In biology and medicine, the compound is used to develop antibacterial agents and gene therapy vectors . In industry, it is used to create durable materials for electronics, medical devices, and surface coatings .
Mechanism of Action
The mechanism of action of methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester involves the formation of stable complexes with DNA and other biological molecules. The compound’s molecular targets include bacterial cell membranes, where it exerts its antibacterial effects by disrupting membrane integrity . The pathways involved in its action include the polymerization and quaternization of tertiary amine moieties, which enhance its antimicrobial properties .
Comparison with Similar Compounds
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is unique compared to other similar compounds due to its dual functionality and versatility. Similar compounds include poly(2-(dimethylamino)ethyl methacrylate) and other methacrylate ester derivatives . These compounds share some properties but differ in their specific applications and reactivity.
Conclusion
This compound is a highly versatile compound with numerous applications in various fields. Its unique properties and ability to undergo various chemical reactions make it an essential component in the synthesis of advanced materials and biomedical applications.
Properties
CAS No. |
21476-57-3 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3 |
InChI Key |
AUBDFVCIDMEAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(CN(C)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


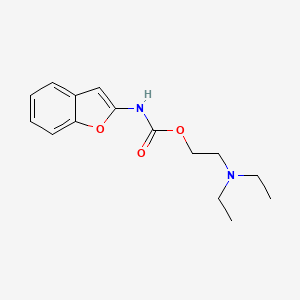
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
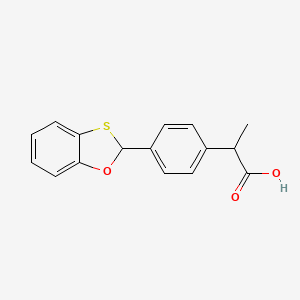
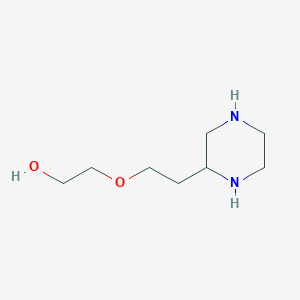
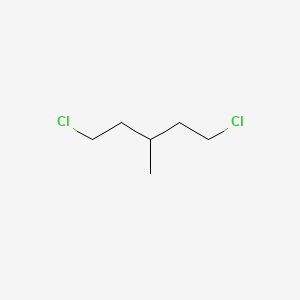
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)


